molecular formula C11H9BrN2 B372664 2-Bromo-5-phenylpyridin-4-amine

2-Bromo-5-phenylpyridin-4-amine

Cat. No.: B372664
M. Wt: 249.11g/mol
InChI Key: WVWVQLRBLICZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-phenylpyridin-4-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenylpyridin-4-amine typically involves the bromination of 5-phenyl-4-pyridinamine. One common method is the reaction of 5-phenyl-4-pyridinamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-phenylpyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-pyridinamine
  • 5-Phenyl-4-pyridinamine
  • 2-Bromo-5-phenylpyridine

Uniqueness

2-Bromo-5-phenylpyridin-4-amine is unique due to the specific positioning of the bromine and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11g/mol

IUPAC Name

2-bromo-5-phenylpyridin-4-amine

InChI

InChI=1S/C11H9BrN2/c12-11-6-10(13)9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

WVWVQLRBLICZFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2N)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2N)Br

Origin of Product

United States

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